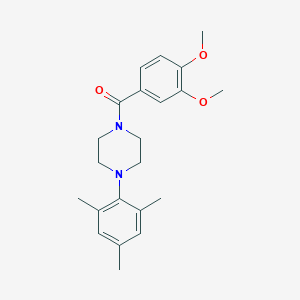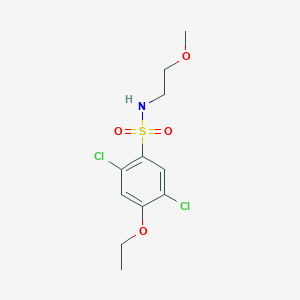![molecular formula C14H19ClN2O5S B288555 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and the regulation of pain.
Biochemical and Physiological Effects
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response and the regulation of pain. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide in lab experiments include its potential anti-inflammatory and analgesic properties, as well as its potential use as a therapeutic agent in the treatment of cancer. However, its limitations include the lack of understanding of its mechanism of action and its potential side effects.
Zukünftige Richtungen
For the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide include further investigation of its mechanism of action, as well as its potential use as a therapeutic agent in the treatment of pain, inflammation, and cancer. Additionally, the development of new synthetic methods for the production of this compound may lead to improved yields and reduced costs. Further studies may also explore the potential side effects of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide involves the reaction of piperidine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide |
|---|---|
Molekularformel |
C14H19ClN2O5S |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H19ClN2O5S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)17-5-3-9(4-6-17)14(16)18/h7-9H,3-6H2,1-2H3,(H2,16,18) |
InChI-Schlüssel |
WHXFHHBQBYVOLE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)




